4-Amino-5-methyl-2-(1-methylethyl)-phenol
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Overview
Description
4-Amino-5-methyl-2-(1-methylethyl)-phenol is an organic compound with a complex structure that includes an amino group, a methyl group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methyl-2-(1-methylethyl)-phenol can be achieved through several methods. One common approach involves the nitration of 5-methyl-2-(1-methylethyl)-phenol followed by reduction to introduce the amino group. The reaction conditions typically involve the use of concentrated nitric acid for nitration and a reducing agent such as hydrogen gas in the presence of a catalyst for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methyl-2-(1-methylethyl)-phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride for halogenation or sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-5-methyl-2-(1-methylethyl)-phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-5-methyl-2-(1-methylethyl)-phenol exerts its effects involves interactions with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-methyl-2-hydroxy-pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
5-Amino-3-methyl-1-phenylpyrazole: Contains an amino group and a methyl group but with a pyrazole ring.
Uniqueness
4-Amino-5-methyl-2-(1-methylethyl)-phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-amino-5-methyl-2-propan-2-ylphenol;ethene |
InChI |
InChI=1S/C10H15NO.C2H4/c1-6(2)8-5-9(11)7(3)4-10(8)12;1-2/h4-6,12H,11H2,1-3H3;1-2H2 |
InChI Key |
IOEJKOLMUUUPAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(C)C)O.C=C |
Origin of Product |
United States |
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